5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a naphthalene ring attached to the isoindole core. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction, where naphthalen-2-yl-2-boronic acid is coupled with 2,5-dibromopyridine in the presence of a palladium catalyst . The reaction is typically carried out in a solvent such as toluene, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization from solvents like dichloromethane and petroleum ether .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted isoindole derivatives.
Scientific Research Applications
5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(naphthalen-6-yl)pyridine: Similar in structure but with a pyridine ring instead of an isoindole core.
5-bromo-2-aryl benzimidazoles: These compounds share the bromine and aryl groups but have a benzimidazole core.
Uniqueness
5-bromo-2-(naphthalen-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of the isoindole core with a naphthalene ring and a bromine atom. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
82104-05-0 |
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Molecular Formula |
C18H10BrNO2 |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
5-bromo-2-naphthalen-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C18H10BrNO2/c19-13-6-8-15-16(10-13)18(22)20(17(15)21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
InChI Key |
JHQYQQALIAOJOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
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